molecular formula C13H9BrN4 B1279852 2-Bromo-4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridine CAS No. 446880-81-5

2-Bromo-4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridine

Cat. No. B1279852
M. Wt: 301.14 g/mol
InChI Key: NLOUUZVEXCPGQL-UHFFFAOYSA-N
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Description

The compound "2-Bromo-4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridine" is a brominated pyridine derivative that is of interest due to its potential applications in coordination chemistry and material science. The presence of bromine and pyridine moieties suggests that it could be a versatile ligand for the synthesis of metal complexes, which may exhibit interesting physical and chemical properties such as spin transitions and light-induced effects.

Synthesis Analysis

The synthesis of related bromopyridine and pyrazolylpyridine derivatives has been reported in the literature. For instance, the synthesis of 2,6-bis(4-bromopyrazol-1-yl)pyridine (L2) was achieved by electrophilic halogenation of 2,6-bis(pyrazol-1-yl)pyridine . Another relevant synthesis involves the conversion of 2,6-di(pyrazol-1-yl)-4-hydroxymethylpyridine to 2,6-di(pyrazol-1-yl)-4-bromomethylpyridine, which serves as a precursor to various tridentate ligands . These methods could potentially be adapted to synthesize the compound by modifying the halogenation and functionalization steps to introduce the appropriate substituents at the desired positions on the pyridine ring.

Molecular Structure Analysis

The molecular structure of brominated pyridine derivatives is often characterized by X-ray crystallography. For example, the crystal structure of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine was determined, revealing intermolecular hydrogen bonding and π-π interactions that stabilize the crystal packing . Similarly, the structure of 6-bromo-imidazo[4,5-b]pyridine derivatives was elucidated, and Hirshfeld surface analysis was used to analyze intermolecular contacts . These techniques could be employed to analyze the molecular structure of "2-Bromo-4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridine" to gain insights into its solid-state geometry and intermolecular interactions.

Chemical Reactions Analysis

Bromopyridine derivatives are known to participate in various chemical reactions due to the presence of a reactive bromine atom that can be substituted in nucleophilic displacement reactions. For instance, the synthesis of novel 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides involved the reaction of a pyrazole carbonyl chloride with substituted phenylhydroxyamines . The reactivity of the bromine atom in "2-Bromo-4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridine" could similarly be exploited to synthesize a wide range of derivatives with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromopyridine derivatives can be influenced by their molecular structure and the nature of their substituents. For example, iron(II) complexes of bromopyridine ligands exhibit spin transitions and light-induced excited spin state trapping (LIESST) effects . The thermal and light-induced properties of such complexes are of particular interest in the development of molecular materials with switchable magnetic properties. The compound "2-Bromo-4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridine" could potentially form similar complexes, and its physical and chemical properties would likely be influenced by the nature of the metal center and the overall coordination environment.

Scientific Research Applications

  • Scientific Field: Medicinal and Pharmaceutical Chemistry
    • Application Summary : This compound has been used in the synthesis of potent p38α mitogen-activated protein kinase inhibitors . These inhibitors are being evaluated as a therapeutic strategy for the treatment of cytokine-driven diseases like rheumatoid arthritis or psoriasis, and neurodegenerative diseases like Parkinson’s disease, Alzheimer’s disease, or multiple sclerosis .
    • Methods of Application : The synthesis of these inhibitors starts from 2-fluoro-4-methylpyridine. This optimized strategy avoids the use of palladium as a catalyst and is more diverse and versatile .
    • Results or Outcomes : Using this optimized protocol, both enantiomers of a potent inhibitor were synthesized. Biological data demonstrated that the (S)-enantiomer is two times more potent .
  • Scientific Field: Agrochemical and Pharmaceutical Industries

    • Application Summary : Trifluoromethylpyridine (TFMP) derivatives, which may include “2-Bromo-4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridine”, are used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests .
    • Methods of Application : The synthesis of these derivatives involves various chemical reactions, including vapor-phase reactions .
    • Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
  • Scientific Field: Organic Chemistry

    • Application Summary : “2-Bromo-4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridine” might be used in the synthesis of novel pyridine derivatives through palladium-catalyzed Suzuki cross-coupling reactions .
    • Methods of Application : The synthesis involves the reaction of 5-bromo-2-methylpyridin-3-amine and N-[5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids .
    • Results or Outcomes : The synthesis results in a series of novel pyridine derivatives with moderate to good yield .
  • Scientific Field: Material Science

    • Application Summary : Pyridine derivatives, including “2-Bromo-4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridine”, could be used in the development of new materials with unique properties .
    • Methods of Application : The synthesis of these materials involves various chemical reactions, including vapor-phase reactions .
    • Results or Outcomes : The development of these materials could lead to advances in various fields, including electronics, photonics, and energy storage .
  • Scientific Field: Veterinary Medicine

    • Application Summary : Trifluoromethylpyridine (TFMP) derivatives, which may include “2-Bromo-4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridine”, are used in the veterinary industry .
    • Methods of Application : These compounds are used in the formulation of veterinary drugs .
    • Results or Outcomes : Several TFMP derivatives have been granted market approval for use in veterinary medicine .
  • Scientific Field: Crop Protection

    • Application Summary : Trifluoromethylpyridine (TFMP) derivatives, which may include “2-Bromo-4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridine”, are used in the crop protection industry .
    • Methods of Application : These compounds are used in the formulation of pesticides .
    • Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names .

properties

IUPAC Name

2-bromo-4-(5-pyridin-2-yl-1H-pyrazol-4-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN4/c14-12-7-9(4-6-16-12)10-8-17-18-13(10)11-3-1-2-5-15-11/h1-8H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLOUUZVEXCPGQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=C(C=NN2)C3=CC(=NC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10468016
Record name 2-Bromo-4-[5-(pyridin-2-yl)-1H-pyrazol-4-yl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10468016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridine

CAS RN

446880-81-5
Record name 2-Bromo-4-[3-(2-pyridinyl)-1H-pyrazol-4-yl]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=446880-81-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-4-[5-(pyridin-2-yl)-1H-pyrazol-4-yl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10468016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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